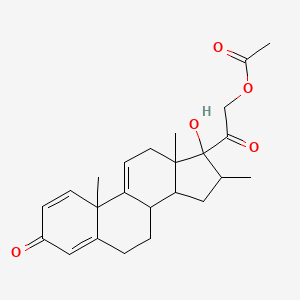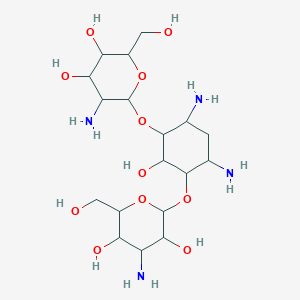
4-(1-Propenyl butenyl) pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Propenyl butenyl) pyridine: is an organic compound with the molecular formula C₁₂H₁₅N It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Propenyl butenyl) pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is commercially available.
Alkylation: The pyridine undergoes alkylation with 1-bromo-3-buten-2-one under basic conditions to introduce the butenyl group.
Propenylation: The resulting intermediate is then subjected to a propenylation reaction using propenyl bromide in the presence of a strong base like sodium hydride.
The reaction conditions generally involve:
Temperature: Reactions are typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.
Solvent: Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Catalysts: Bases such as potassium carbonate or sodium hydride are used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques like distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
4-(1-Propenyl butenyl) pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Saturated derivatives of this compound.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
4-(1-Propenyl butenyl) pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(1-Propenyl butenyl) pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate conversion.
Receptor Modulation: It can act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
類似化合物との比較
4-(1-Propenyl butenyl) pyridine can be compared with other similar compounds such as:
4-Butenyl pyridine: Lacks the propenyl group, making it less versatile in certain reactions.
4-Methyl-2-(2-methyl-1-propenyl) pyridine: Has a different substitution pattern, leading to distinct chemical properties and reactivity.
The uniqueness of this compound lies in its dual substitution, which provides a balance of reactivity and stability, making it a valuable compound in various applications.
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
4-hepta-1,6-dien-4-ylpyridine |
InChI |
InChI=1S/C12H15N/c1-3-5-11(6-4-2)12-7-9-13-10-8-12/h3-4,7-11H,1-2,5-6H2 |
InChIキー |
ACCGPKNXXJZHJB-UHFFFAOYSA-N |
正規SMILES |
C=CCC(CC=C)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)
![Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)-](/img/structure/B12070176.png)
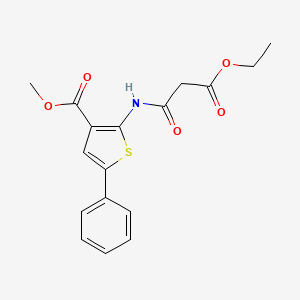
![4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol](/img/structure/B12070204.png)

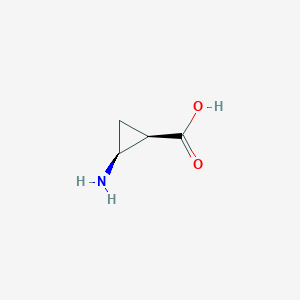

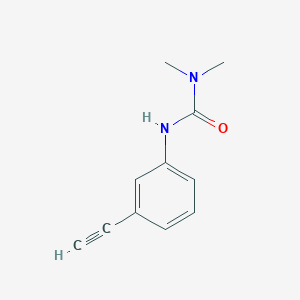
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)
